molecular formula C12H17NO B13474470 1-(2-Amino-5-butylphenyl)ethanone CAS No. 90033-63-9

1-(2-Amino-5-butylphenyl)ethanone

Cat. No.: B13474470
CAS No.: 90033-63-9
M. Wt: 191.27 g/mol
InChI Key: KRLNHJAILMWFLL-UHFFFAOYSA-N
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Description

1-(2-Amino-5-butylphenyl)ethanone is an organic compound with the molecular formula C12H17NO It is a derivative of acetophenone, where the phenyl ring is substituted with an amino group at the 2-position and a butyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Amino-5-butylphenyl)ethanone can be synthesized through several methods. One common approach involves the acylation of 2-amino-5-butylbenzene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Another method involves the reduction of 1-(2-nitro-5-butylphenyl)ethanone, which can be prepared by nitration of 1-(5-butylphenyl)ethanone followed by reduction of the nitro group to an amino group using a reducing agent like iron powder in the presence of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-5-butylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of the carbonyl group can yield secondary alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate electrophilic aromatic substitution.

Major Products

    Oxidation: Quinones or carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Halogenated derivatives or sulfonated compounds.

Scientific Research Applications

1-(2-Amino-5-butylphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-butylphenyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with active sites, while the butyl group may influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Aminophenyl)ethanone: Lacks the butyl group, making it less lipophilic.

    1-(2-Amino-4-methylphenyl)ethanone: Contains a methyl group instead of a butyl group, affecting its steric and electronic properties.

    1-(2-Amino-5-ethylphenyl)ethanone: Has an ethyl group, offering different hydrophobic interactions compared to the butyl group.

Uniqueness

1-(2-Amino-5-butylphenyl)ethanone is unique due to the presence of the butyl group, which enhances its hydrophobicity and may influence its biological activity and solubility in organic solvents. This structural feature can be exploited to design compounds with specific properties for targeted applications.

Properties

CAS No.

90033-63-9

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

1-(2-amino-5-butylphenyl)ethanone

InChI

InChI=1S/C12H17NO/c1-3-4-5-10-6-7-12(13)11(8-10)9(2)14/h6-8H,3-5,13H2,1-2H3

InChI Key

KRLNHJAILMWFLL-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=C(C=C1)N)C(=O)C

Origin of Product

United States

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